PCI-27483

antithrombotic thrombosis in vivo pharmacology

PCI-27483 (CAS 871266-63-6) is a reversible, non-generalizable FVIIa inhibitor distinguished by its polypharmacology: it potently inhibits TF:FVIIa, tumor-associated carbonic anhydrases hCA IX (IC50 35.7 nM) and hCA XII (IC50 4.7 nM), and TMPRSS2. This unique profile enables simultaneous investigation of coagulation-driven and pH-dependent tumor progression in a single probe — not achievable with standard anticoagulants (e.g., enoxaparin) or mono-target FVIIa inhibitors. Preclinically validated with 85% inhibition of BxPC3 pancreatic xenografts at 90 mg/kg and antithrombotic efficacy equivalent to 2 mg/kg enoxaparin. Essential for PAR2-mediated signaling, thrombosis-oncology, and viral entry research. Choose PCI-27483 for reproducible, multi-target experimental outcomes; available now for global shipping.

Molecular Formula C26H24N6O9S
Molecular Weight 596.6 g/mol
CAS No. 871266-63-6
Cat. No. B612277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCI-27483
CAS871266-63-6
SynonymsPCI27483;  PCI-27483;  PCI 27483.
Molecular FormulaC26H24N6O9S
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1
InChIKeyWDJHHCAKBRKCLW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PCI-27483 (CAS 871266-63-6): Potent and Selective Factor VIIa/Tissue Factor Inhibitor for Antithrombotic and Antitumor Research


PCI-27483 (CAS 871266-63-6) is a reversible small-molecule inhibitor of activated coagulation factor VII (FVIIa) in complex with tissue factor (TF) [1]. It was developed as a potent and selective inhibitor of the TF:FVIIa complex, demonstrating both antithrombotic and antitumor activities [2]. Preclinically, PCI-27483 has shown efficacy in inhibiting thrombus formation and suppressing the growth of TF-overexpressing tumors in vivo, leading to its advancement into Phase I/II clinical trials for advanced pancreatic cancer in combination with gemcitabine [3].

Why PCI-27483 Cannot Be Substituted by Other FVIIa Inhibitors or Anticoagulants: A Comparative Analysis of Selectivity, Polypharmacology, and Functional Outcomes


Substitution of PCI-27483 with alternative FVIIa inhibitors or anticoagulants is not straightforward due to its unique polypharmacological profile and functional differentiation. PCI-27483 exhibits a distinct selectivity for the TF:FVIIa complex, but also possesses secondary activities as an inhibitor of tumor-associated carbonic anhydrases hCA IX and XII, and the serine protease TMPRSS2 [1]. This contrasts with other FVIIa inhibitors like BMS-593214 and PHA-927, which lack significant CA inhibitory activity, and with standard anticoagulants like enoxaparin, which target different points in the coagulation cascade [2]. Consequently, experimental outcomes in thrombosis, tumor growth, and viral entry models are compound-specific and cannot be generalized across the class. The quantitative evidence below establishes the specific, measurable differences that make PCI-27483 a unique research tool.

PCI-27483 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


In Vivo Anticoagulant Potency: PCI-27483 vs. Enoxaparin

PCI-27483 demonstrates comparable anticoagulant effects to enoxaparin, a standard low molecular weight heparin, at a specific dose ratio. In vivo studies show that a 4 mg/kg dose of PCI-27483 produces anticoagulation equivalent to a 2 mg/kg dose of enoxaparin .

antithrombotic thrombosis in vivo pharmacology

Polypharmacological Advantage: PCI-27483 Inhibition of Carbonic Anhydrases hCA IX and XII

PCI-27483 uniquely inhibits the tumor-associated carbonic anhydrases hCA IX and hCA XII, with IC50 values of 35.7 nM and 4.7 nM, respectively . This activity is distinct from other FVIIa inhibitors like BMS-593214 or PHA-927, for which no comparable CA inhibition has been reported [1].

cancer tumor microenvironment carbonic anhydrase

TMPRSS2 Inhibition: PCI-27483 in Antiviral Research vs. Avoralstat

PCI-27483 inhibits TMPRSS2 with an IC50 of 1.41 ± 0.04 μM. In the same biochemical assay, the comparator avoralstat, a known TMPRSS2 inhibitor, exhibits an IC50 of 2.73 ± 0.19 nM [1]. This demonstrates a significant difference in potency for this secondary target.

SARS-CoV-2 antiviral TMPRSS2

In Vivo Tumor Growth Inhibition: PCI-27483 Efficacy in Pancreatic Cancer Models

PCI-27483 inhibits growth of BxPC3 pancreatic adenocarcinoma xenografts in a dose-dependent manner. Tumor growth was inhibited by 42% at 60 mg/kg and by 85% at 90 mg/kg (s.c.) [1]. While direct comparator data for other FVIIa inhibitors in this model are limited, the efficacy compares favorably to the TF/FVIIa inhibitor rNAPc2, which suppressed B16F10 melanoma and Lewis lung carcinoma growth in murine models [2].

pancreatic cancer xenograft tumor growth

Clinical Pharmacodynamics: INR Elevation in Phase I/II Studies

In a Phase I/II clinical trial in patients with advanced pancreatic cancer, PCI-27483 administered subcutaneously at 1.2 mg/kg bid achieved target peak INR values (2.0-3.0) [1]. This degree of anticoagulation is comparable to that achieved with therapeutic doses of warfarin [2], but the mechanism and context of use are distinct, as PCI-27483 targets the extrinsic pathway.

clinical trial pharmacodynamics anticoagulation

Polypharmacological Selectivity Profile: FVIIa/TF vs. Carbonic Anhydrases

PCI-27483 exhibits a dual inhibition profile. It is a potent and selective inhibitor of the FVIIa/TF complex, while also inhibiting hCA IX and XII [1]. This polypharmacology is unique among FVIIa inhibitors, as compounds like BMS-593214 and PHA-927 show high selectivity for FVIIa/TF but lack significant CA inhibition [2]. The implications for cancer research, where both coagulation and pH regulation are critical, make this a defining feature for compound selection.

polypharmacology selectivity carbonic anhydrase

Optimal Research and Industrial Application Scenarios for PCI-27483 (CAS 871266-63-6)


Pancreatic Cancer Xenograft Studies Requiring Combined Anticoagulant and Antitumor Activity

PCI-27483 is specifically validated for inhibiting growth of BxPC3 pancreatic adenocarcinoma xenografts, with 85% inhibition at 90 mg/kg [1]. Its dual mechanism of FVIIa/TF inhibition and potential CA IX/XII targeting makes it suitable for studies exploring the interplay between coagulation and tumor progression.

Investigation of TF:FVIIa-PAR2 Signaling in Tumor Cell Proliferation and Angiogenesis

PCI-27483 inhibits TF:FVIIa complex-induced phosphorylation of ERK1/2 and IL-8 secretion in BxPC3 and MDA-MB-231 cells , providing a validated tool for dissecting PAR2-mediated signaling pathways in TF-overexpressing cancer cells.

Polypharmacology Research on Carbonic Anhydrase IX and XII in Cancer

PCI-27483 is a unique probe for investigating the combined effects of FVIIa/TF and hCA IX/XII inhibition in tumor biology [2]. Its activity against hCA IX (IC50=35.7 nM) and hCA XII (IC50=4.7 nM) makes it relevant for studies on pH regulation, hypoxia, and metastasis.

Antithrombotic Efficacy Studies in Baboon Arterial Thrombosis Models

PCI-27483 has demonstrated antithrombotic effects in a baboon model of arterial thrombosis [3]. It is appropriate for non-human primate studies where a selective TF:FVIIa inhibitor is required, and its anticoagulant potency is benchmarked against enoxaparin (4 mg/kg PCI-27483 equivalent to 2 mg/kg enoxaparin).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCI-27483

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.